molecular formula C21H33N5O2 B6789997 N-[2-(cyclohexylcarbamoylamino)ethyl]-2-(3-methylpiperidin-1-yl)pyridine-4-carboxamide

N-[2-(cyclohexylcarbamoylamino)ethyl]-2-(3-methylpiperidin-1-yl)pyridine-4-carboxamide

Cat. No.: B6789997
M. Wt: 387.5 g/mol
InChI Key: PFCMYIYGXYUMQL-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylcarbamoylamino)ethyl]-2-(3-methylpiperidin-1-yl)pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a piperidine moiety and a cyclohexylcarbamoylamino group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[2-(cyclohexylcarbamoylamino)ethyl]-2-(3-methylpiperidin-1-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c1-16-6-5-13-26(15-16)19-14-17(9-10-22-19)20(27)23-11-12-24-21(28)25-18-7-3-2-4-8-18/h9-10,14,16,18H,2-8,11-13,15H2,1H3,(H,23,27)(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCMYIYGXYUMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CC(=C2)C(=O)NCCNC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylcarbamoylamino)ethyl]-2-(3-methylpiperidin-1-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the piperidine and cyclohexylcarbamoylamino groups through various substitution and coupling reactions. Common reagents used in these steps include halogenated pyridines, piperidine derivatives, and cyclohexyl isocyanate. Reaction conditions often involve the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylcarbamoylamino)ethyl]-2-(3-methylpiperidin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium hydride, lithium diisopropylamide, anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylcarbamoylamino)ethyl]-2-(3-methylpiperidin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohexylcarbamoylamino)ethyl]-2-(3-methylpiperidin-1-yl)pyridine-4-carboxamide: shares similarities with other pyridine and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

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